1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Overview
Description
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a combination of fluorine, morpholine, nitro, piperazine, and phenyl groups
Preparation Methods
The synthesis of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps. One common route includes the nitration of a fluorinated aromatic compound followed by the introduction of a morpholine ring. The piperazine moiety is then added through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .
Scientific Research Applications
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biochemical processes .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone stands out due to its unique combination of functional groups. Similar compounds include:
Properties
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c23-18-15-21(27(29)30)20(16-19(18)25-10-12-31-13-11-25)24-6-8-26(9-7-24)22(28)14-17-4-2-1-3-5-17/h1-5,15-16H,6-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSMROKJWIEYHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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